molecular formula C11H22BrNO4 B1676994 tert-Butyl (2-(2-(2-bromoethoxy)ethoxy)ethyl)carbamate CAS No. 165963-71-3

tert-Butyl (2-(2-(2-bromoethoxy)ethoxy)ethyl)carbamate

Cat. No.: B1676994
CAS No.: 165963-71-3
M. Wt: 312.2 g/mol
InChI Key: WGWDCMKAMHBDPO-UHFFFAOYSA-N
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Description

tert-Butyl (2-(2-(2-bromoethoxy)ethoxy)ethyl)carbamate is an organic compound with the molecular formula C9H18BrNO3. It is commonly used in organic synthesis and serves as a building block for more complex molecules. This compound is characterized by the presence of a tert-butyl group, a bromoethoxy group, and a carbamate group, making it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2-(2-(2-bromoethoxy)ethoxy)ethyl)carbamate typically involves the reaction of tert-butyl carbamate with 2-(2-(2-bromoethoxy)ethoxy)ethanol. The reaction is usually catalyzed by a base such as diisopropylethylamine (DIPEA) and carried out under anhydrous conditions to prevent hydrolysis of the carbamate group .

Industrial Production Methods

In industrial settings, the compound is produced in bulk quantities using similar synthetic routes but optimized for large-scale production. This often involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2-(2-(2-bromoethoxy)ethoxy)ethyl)carbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

tert-Butyl (2-(2-(2-bromoethoxy)ethoxy)ethyl)carbamate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the modification of biomolecules for labeling and tracking purposes.

    Medicine: Investigated for its potential use in drug delivery systems and as a prodrug.

    Industry: Utilized in the production of specialty chemicals and materials

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl (2-(2-(2-bromoethoxy)ethoxy)ethyl)carbamate is unique due to its combination of a bromoethoxy group and a carbamate group, which provides versatility in chemical reactions. Its ability to undergo nucleophilic substitution makes it a valuable intermediate in organic synthesis and a useful tool in various scientific research applications .

Properties

IUPAC Name

tert-butyl N-[2-[2-(2-bromoethoxy)ethoxy]ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22BrNO4/c1-11(2,3)17-10(14)13-5-7-16-9-8-15-6-4-12/h4-9H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGWDCMKAMHBDPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10625864
Record name tert-Butyl {2-[2-(2-bromoethoxy)ethoxy]ethyl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10625864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

165963-71-3
Record name tert-Butyl {2-[2-(2-bromoethoxy)ethoxy]ethyl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10625864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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